molecular formula C27H46N10O9S B1147156 AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 CAS No. 158841-76-0

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2

Cat. No. B1147156
M. Wt: 686.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of peptides like AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 often involves solid-phase peptide synthesis (SPPS) techniques, allowing for the sequential addition of amino acids to a growing peptide chain. Efficient preparation of cyclic peptide mixtures, including sequences similar to AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, has been demonstrated using solid-phase synthesis and cyclization cleavage methods with oxime resin, highlighting the advancements in peptide synthesis technologies (Mihara et al., 1995).

Molecular Structure Analysis

The molecular structure of peptides, including cyclopeptides similar to AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, has been studied using nuclear magnetic resonance (NMR) and molecular dynamics. These studies provide insights into the conformational stability and the interactions of the peptide's amino acid residues. For instance, conformational studies of cyclic peptides containing Arg-Gly-Asp sequences have shed light on the structural preferences and potential binding sites of such peptides (Siahaan et al., 1992).

Chemical Reactions and Properties

The chemical properties of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 are influenced by the functional groups of its amino acids. The presence of cysteine residues, for example, can lead to the formation of disulfide bridges, affecting the peptide's overall structure and function. Studies on peptides with similar sequences have explored the role of cysteine residues in forming cyclic structures and their impact on the peptide's biological activity.

Physical Properties Analysis

The physical properties of peptides like AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, such as solubility, stability, and molecular weight, are crucial for their application in scientific research. The solubility can be affected by the peptide's sequence and the presence of charged or hydrophobic residues, influencing its usability in aqueous or organic solvents.

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity, are determined by the sequence and structure of the peptide. The Arg-Gly-Asp (RGD) motif, for example, is known for its role in cell adhesion processes, indicating that peptides containing this sequence can interact with specific cellular receptors. The synthesis and study of peptides with the RGD sequence provide valuable insights into their chemical properties and potential applications in targeting cell adhesion mechanisms (Salvati et al., 2008).

Scientific Research Applications

Peptide Synthesis and Characterization

  • Peptidolytic Reaction Studies : Research involving HIV-1 protease used oligopeptide substrates resembling cleavage sites in naturally occurring polyproteins. These included peptides with sequences similar to AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, contributing to the understanding of HIV-1 protease's kinetic mechanism and enzyme-bound amide hydrate intermediate formation (Hyland et al., 1991).

  • Conformational Studies in Amino Acids : Studies on synthetic linear A alpha fibrinogen-like peptides, including sequences similar to AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, have utilized NMR spectroscopy to explore their structures in aqueous solutions. This research aids in understanding the structural basis of various physiological and pathological conditions (Marsh et al., 1985).

  • Role in Platelet Aggregation : Cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2, a potent inhibitor of platelet aggregation, has been studied for its conformations using NMR and molecular dynamics. Understanding the RGD conformations in this peptide can enhance knowledge about GPIIb/IIIa interactions (Siahaan et al., 1992).

  • Enhanced Transdermal Delivery : Research on the utility of solid microneedle arrays for enhancing transdermal delivery of peptides included studies on AC-Glu-Glu-Met-Gln-Arg-Arg-NH2. This research addresses the challenges in transdermal peptide delivery, offering insights for potential therapeutic applications (Zhang, Qiu, & Gao, 2014).

Protein and Enzyme Analysis

  • Protein Sequencing and Characterization : Analysis of the N-terminal formic acid fragment of the bovine mitochondrial phosphate transport protein, which includes a sequence similar to AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, contributes to understanding the protein's structure and function (Kolbe & Wohlrab, 1985).

  • Study of Coagulation Mechanisms : Understanding the gelation mechanism of the clottable protein coagulogen from horseshoe crab, which includes a sequence resembling AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, aids in deciphering the coagulation process and its applications in health sciences (Iwanaga et al., 1977).

Drug Development and Stability Studies

  • Peptide Stability Analysis : Research comparing the solution stability of linear and cyclic RGD peptides, including sequences like AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, is crucial for understanding peptide degradation mechanisms and designing more stable therapeutic peptides (Bogdanowich-Knipp et al., 1999).

properties

CAS RN

158841-76-0

Product Name

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2

Molecular Formula

C27H46N10O9S

Molecular Weight

686.78

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.